5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine
Overview
Description
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloromethyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine typically involves the chloromethylation of 2-(1H-pyrazol-1-yl)pyridine. One common method includes the reaction of 2-(1H-pyrazol-1-yl)pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the chloromethylation reaction to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic substitution: Substituted derivatives such as 5-(aminomethyl)-2-(1H-pyrazol-1-yl)pyridine.
Oxidation: Products like 5-(formyl)-2-(1H-pyrazol-1-yl)pyridine or 5-(carboxyl)-2-(1H-pyrazol-1-yl)pyridine.
Reduction: 5-(methyl)-2-(1H-pyrazol-1-yl)pyridine.
Scientific Research Applications
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of novel insecticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Bromomethyl)-2-(1H-pyrazol-1-yl)pyridine: Similar structure but with a bromomethyl group, which can be more reactive in certain substitution reactions.
Uniqueness
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is unique due to the presence of both the chloromethyl and pyrazolyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate in the synthesis of various functional molecules.
Properties
IUPAC Name |
5-(chloromethyl)-2-pyrazol-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDLCABKNWXXQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586522 | |
Record name | 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748796-39-6 | |
Record name | 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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